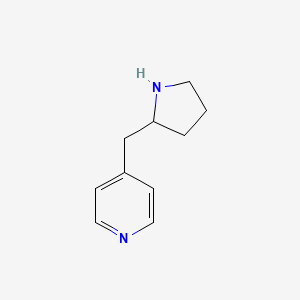
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dihydro-1H-inden-4-one using a chiral reducing agent to obtain the desired enantiomer . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced purification techniques such as chromatography can ensure the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Shares the indane moiety but differs in the functional groups attached.
2,3-Dihydro-1H-inden-4-amine: Similar structure but with an amine group at a different position.
1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine: Similar backbone but with different substituents.
Uniqueness
(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to its specific chiral center and the combination of functional groups, which confer distinct biological activities and synthetic utility. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2/t11-/m1/s1 |
Clave InChI |
NWGVYUOUQYRLEO-LLVKDONJSA-N |
SMILES isomérico |
C1CC2=C(C1)C(=CC=C2)[C@@H](CO)N |
SMILES canónico |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


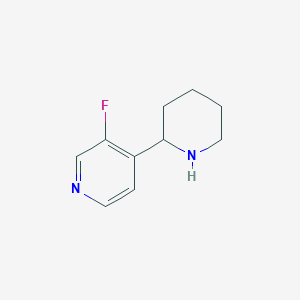
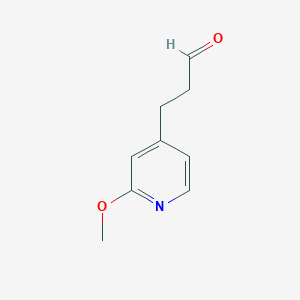

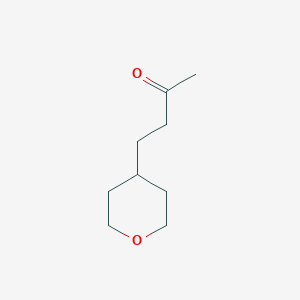
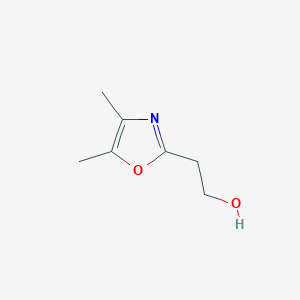

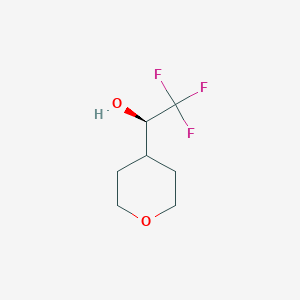

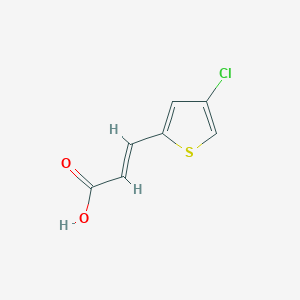
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)

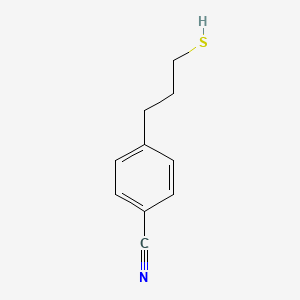
![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
